molecular formula C8H12O3 B13501546 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13501546
M. Wt: 156.18 g/mol
InChI Key: RCMIJIBGDAGZNA-UHFFFAOYSA-N
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Description

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic organic compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes a bicyclic ring system with an oxygen atom and a carboxylic acid functional group. The presence of the methyl group at the 3-position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic ring system. The carboxylic acid group can then be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amides, esters, or thioesters.

Scientific Research Applications

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid: Similar structure but with a different substitution pattern.

    2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid: Lacks the methyl group at the 3-position.

    Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-: Different functional groups and substitution pattern.

Uniqueness

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bicyclic ring system and a carboxylic acid functional group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5-2-6-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

RCMIJIBGDAGZNA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC(C2)(O1)C(=O)O

Origin of Product

United States

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